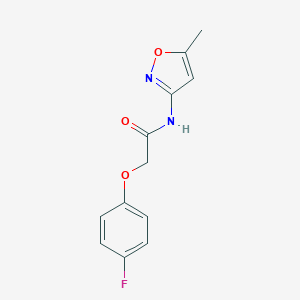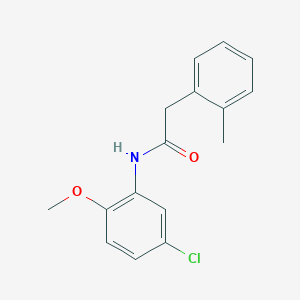
2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide, also known as FPhOx, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. FPhOx is a small molecule with a molecular weight of 277.29 g/mol and a chemical formula of C14H13FN2O3.
作用機序
The mechanism of action of 2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves the inhibition of enzymes and receptors that are involved in the metabolism and signaling of endocannabinoids. Endocannabinoids are lipid molecules that are produced by the body and act as signaling molecules in the nervous system. 2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide inhibits the breakdown of endocannabinoids by FAAH and MAGL, leading to increased levels of endocannabinoids in the body. This, in turn, leads to the activation of cannabinoid receptors CB1 and CB2, which are involved in the regulation of pain, inflammation, and appetite.
Biochemical and Physiological Effects:
2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide inhibits the activity of FAAH and MAGL in a dose-dependent manner. In vivo studies have shown that 2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide reduces pain and inflammation in animal models of chronic pain and inflammation. 2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has also been shown to reduce food intake and body weight in animal models of obesity.
実験室実験の利点と制限
2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule that can easily penetrate cell membranes and reach its target enzymes and receptors. Another advantage is that it has high selectivity for FAAH and MAGL, which reduces the risk of off-target effects. However, a limitation is that 2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has low solubility in water, which can make it difficult to prepare solutions for in vitro experiments. Another limitation is that 2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for the study of 2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide. One direction is to investigate its potential as a therapeutic agent for the treatment of pain, inflammation, and obesity in humans. Another direction is to develop more potent and selective inhibitors of FAAH and MAGL based on the structure of 2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide. Additionally, the effects of 2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide on other physiological processes, such as cognition and mood, should be investigated. Finally, the development of new synthesis methods for 2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide and related compounds could lead to the discovery of new therapeutic agents.
合成法
The synthesis of 2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves the reaction of 4-fluoroanisole and 5-methyl-3-aminooxazole with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux in an organic solvent such as chloroform or dichloromethane. The final product is obtained through purification by column chromatography or recrystallization.
科学的研究の応用
2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to have inhibitory effects on several enzymes and receptors, including fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (MAGL), and cannabinoid receptors (CB1 and CB2). These enzymes and receptors are involved in various physiological processes, including pain sensation, inflammation, and appetite regulation. Therefore, 2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has the potential to be used as a therapeutic agent for the treatment of pain, inflammation, and obesity.
特性
分子式 |
C12H11FN2O3 |
|---|---|
分子量 |
250.23 g/mol |
IUPAC名 |
2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C12H11FN2O3/c1-8-6-11(15-18-8)14-12(16)7-17-10-4-2-9(13)3-5-10/h2-6H,7H2,1H3,(H,14,15,16) |
InChIキー |
NMCLGQXXBRAKPR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)COC2=CC=C(C=C2)F |
正規SMILES |
CC1=CC(=NO1)NC(=O)COC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-methoxy-5-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245775.png)
![1-[(4-bromophenyl)sulfonyl]-1H-imidazole](/img/structure/B245783.png)



![Dimethyl 5-[(5-bromo-2-chlorobenzoyl)amino]isophthalate](/img/structure/B245801.png)

![Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B245812.png)

![1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine](/img/structure/B245816.png)



![2-{4-[(3-Fluorophenyl)acetyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B245831.png)